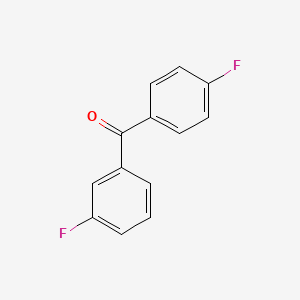

(3-Fluorophenyl)(4-fluorophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUXSAKDWNNBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334430 | |

| Record name | (3-Fluorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-71-1 | |

| Record name | (3-Fluorophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)(4-fluorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (3-Fluorophenyl)(4-fluorophenyl)methanone (CAS 345-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is an organic compound with the CAS number 345-71-1.[1] Its structure features a central ketone group bonded to a 3-fluorophenyl ring and a 4-fluorophenyl ring.[1] The presence of fluorine atoms significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a molecule of interest in medicinal chemistry and materials science.[1] Fluorinated benzophenone derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values, such as the boiling point, show discrepancies across different sources, which may be attributed to different experimental conditions (e.g., pressure).

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [3] |

| CAS Number | 345-71-1 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 53 - 57 °C | [2] |

| Boiling Point | 56-59 °C (pressure not specified) | |

| 331 °C (at standard pressure) | ||

| Solubility | Soluble in water | |

| Density | 1.2 g/cm³ | |

| XLogP3-AA | 3.5 | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While full, detailed spectra are often proprietary, the following sections describe the expected spectral features and where to find available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons with adjacent protons and fluorine atoms. The integration of these signals would correspond to the eight aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-170 ppm, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

Public databases like SpectraBase reference the availability of ¹H and ¹³C NMR spectra for 3,4'-Difluorobenzophenone.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹, characteristic of the ketone carbonyl group.

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

FTIR spectral data for this compound is available in public repositories such as PubChem, often recorded as a KBr wafer.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio of approximately 218, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of fluorobenzoyl cations (e.g., m/z 123 for C₇H₄FO⁺) and fluorophenyl cations (e.g., m/z 95 for C₆H₄F⁺).

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[3]

Synthesis

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction . This well-established method in organic chemistry involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol based on the synthesis of isomeric difluorobenzophenones.[5] Specific reaction conditions for the synthesis of the 3,4'-isomer may require optimization.

Reactants:

-

3-Fluorobenzoyl chloride

-

Fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

-

Reaction Setup: A solution of 3-fluorobenzoyl chloride in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution, typically at a reduced temperature (0-5 °C) to control the initial exothermic reaction.

-

Addition of Fluorobenzene: Fluorobenzene is added dropwise to the reaction mixture, maintaining the temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the presence of the fluorophenyl moieties suggests potential for applications in drug discovery and agrochemical development. The introduction of fluorine into organic molecules is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Derivatives of fluorinated benzophenones are explored for a range of therapeutic areas. For instance, some complex molecules containing a (fluorophenyl)methanone core have been investigated as potential kinase inhibitors for cancer therapy. However, it is crucial to note that the biological activity is highly dependent on the overall molecular structure, and direct extrapolation of the activity of more complex derivatives to the parent compound is not feasible.

Further research is required to elucidate any specific biological targets, mechanisms of action, and potential therapeutic or agrochemical applications of this compound.

Safety Information

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 345-71-1) is a fluorinated organic compound with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While its specific biological activities are not well-documented, its structural features make it a compound of interest for further investigation. This guide has summarized the available physicochemical properties, spectroscopic data, a general synthetic approach, and safety information to aid researchers in their work with this compound. Further experimental studies are warranted to fully characterize its biological profile and explore its potential applications.

References

Synthesis of 3,4'-Difluorobenzophenone via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4'-difluorobenzophenone, a valuable intermediate in the pharmaceutical and materials science sectors. The primary synthetic route discussed is the Friedel-Crafts acylation, a robust and widely employed method for the formation of aryl ketones. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction

3,4'-Difluorobenzophenone is a diaryl ketone characterized by the presence of two fluorine atoms at the 3 and 4' positions of the phenyl rings. This substitution pattern imparts unique electronic properties to the molecule, making it a crucial building block in the synthesis of various target molecules, including active pharmaceutical ingredients and high-performance polymers. The Friedel-Crafts acylation offers a direct and efficient method for the preparation of 3,4'-difluorobenzophenone, typically involving the reaction of fluorobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

The Friedel-Crafts Acylation Reaction

The core of this synthesis is the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, the acylium ion, generated from an acyl halide and a Lewis acid, attacks the electron-rich aromatic ring of fluorobenzene. The fluorine substituent on the benzoyl chloride directs the incoming acyl group, while the fluorine on the fluorobenzene ring directs the substitution pattern on the second ring, leading to the formation of 3,4'-difluorobenzophenone.

Reactants and Catalysts

The primary reactants for the synthesis of 3,4'-difluorobenzophenone are 3-fluorobenzoyl chloride and fluorobenzene. A variety of Lewis acids can be employed as catalysts to facilitate the reaction, with anhydrous aluminum chloride (AlCl₃) being the most common choice due to its high activity and commercial availability. Other catalysts, such as hafnium (IV) triflate and rare earth triflates, have also been reported for the acylation of fluorobenzene and may offer advantages in terms of milder reaction conditions or easier work-up.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, 3,4'-difluorobenzophenone.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Fluorobenzene | C₆H₅F | 96.10 | 85 | 1.024 |

| 3-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 194-196 | 1.333 |

| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |

Table 2: Physicochemical and Spectroscopic Data of 3,4'-Difluorobenzophenone

| Property | Value |

| CAS Number | 345-71-1 |

| Molecular Formula | C₁₃H₈F₂O |

| Molecular Weight | 218.20 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 53-57 °C[2] |

| Purity | ≥98% (GC)[2] |

| ¹³C NMR (CDCl₃) | Available |

| Alternate Name | (3-Fluorophenyl)(4-fluorophenyl)methanone[3] |

Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of fluorobenzene with substituted benzoyl chlorides.

Materials:

-

Fluorobenzene

-

3-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or hexane for recrystallization

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in fluorobenzene (1.2 to 3.0 equivalents) to the stirred suspension via a dropping funnel over a period of 30-60 minutes. Maintain the temperature between 0-10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid (1 x 50 mL), water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 3,4'-difluorobenzophenone by recrystallization from a suitable solvent such as ethanol or hexane to yield a white to off-white crystalline solid.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of 3,4'-difluorobenzophenone and the general signaling pathway of the Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis of 3,4'-difluorobenzophenone.

Caption: Signaling pathway of the Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation provides an effective and direct route for the synthesis of 3,4'-difluorobenzophenone. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The provided protocol, based on established methodologies for similar compounds, offers a reliable starting point for researchers. The unique properties of 3,4'-difluorobenzophenone will continue to make it a valuable compound in the development of new technologies and therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Fluorophenyl)(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is a halogenated aromatic ketone. This document provides a comprehensive overview of its known physical and chemical properties, compiled from various chemical data sources. It includes key identifiers, tabulated physical and chemical data, and a detailed, representative experimental protocol for its synthesis via Friedel-Crafts acylation. While this compound is of interest in medicinal chemistry and materials science, publicly available data on its specific biological activities and signaling pathways are currently limited. This guide aims to serve as a foundational resource for researchers working with this and related compounds.

Introduction

This compound is an organic compound featuring a central ketone group flanked by a 3-fluorophenyl and a 4-fluorophenyl ring.[1] The presence and position of the fluorine atoms on the phenyl rings significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for applications in drug discovery and materials science.[1] Fluorine substitution is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. In materials science, fluorinated benzophenones can be utilized as building blocks for high-performance polymers and as photoinitiators.[2]

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 3,4'-Difluorobenzophenone[4], Benzophenone, 3,4'-difluoro-[1] |

| CAS Number | 345-71-1[4] |

| Molecular Formula | C₁₃H₈F₂O[4] |

| Molecular Weight | 218.20 g/mol [4] |

| InChI | InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H[1][3] |

| InChIKey | ZHUXSAKDWNNBCQ-UHFFFAOYSA-N[1][3] |

| SMILES | C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F[1][3] |

Physical and Chemical Properties

A summary of the available experimental and computed physical and chemical properties of this compound and its isomer, 3,4-Difluorobenzophenone, are presented below. It is important to note the lack of specific experimental data for the title compound in the public domain.

Table 1: Physical Properties

| Property | Value | Notes |

| Appearance | White crystalline powder[1] | |

| Melting Point | 53 - 57 °C | Data for the isomer 3,4-Difluorobenzophenone[5] |

| Boiling Point | No data available | |

| Solubility | No quantitative data available | Expected to be soluble in common organic solvents. |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 218.05432120 | PubChem[3] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

Spectral Data

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The fluorine atoms would cause splitting of the signals of adjacent protons, resulting in complex multiplets.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the highly deshielded region of the spectrum (around 190-200 ppm). The aromatic carbons would appear in the range of 110-140 ppm, with the carbon atoms directly bonded to fluorine showing characteristic splitting (¹JCF) and those further away showing smaller coupling constants (²JCF, ³JCF).

-

FT-IR: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically in the range of 1650-1680 cm⁻¹. C-F stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 218. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Synthesis

A common and effective method for the synthesis of diaryl ketones like this compound is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride and a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of this compound based on established procedures for similar compounds.

Materials:

-

3-Fluorobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

Addition of Fluorobenzene: Add fluorobenzene (1.0-1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Hazards

-

Reactivity: The carbonyl group is susceptible to nucleophilic attack. The aromatic rings can undergo further electrophilic substitution, with the fluorine atoms acting as deactivating but ortho-, para-directing groups.

-

Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific information on the biological activities or signaling pathways associated with this compound. While fluorinated benzophenones are of interest in medicinal chemistry, the biological effects of this particular isomer have not been extensively reported. Further research is required to elucidate its potential pharmacological profile.

Conclusion

This compound is a difluorinated benzophenone with potential applications in various scientific fields. This guide has summarized the currently available physical and chemical data for this compound. While key identifiers and computed properties are accessible, there is a notable lack of experimentally determined data for properties such as melting point, boiling point, and solubility. A representative synthetic protocol based on the Friedel-Crafts acylation has been provided. A significant gap in knowledge exists regarding the biological activity and associated signaling pathways of this compound, presenting an opportunity for future research. This document serves as a valuable starting point for scientists and researchers interested in exploring the properties and applications of this compound.

References

(3-Fluorophenyl)(4-fluorophenyl)methanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone, a compound of interest in pharmaceutical and materials science research.

Core Compound Data

This compound, also known as 3,4'-Difluorobenzophenone, is an organic compound featuring two fluorophenyl groups attached to a central ketone.[1] The fluorine atoms significantly influence the compound's electronic properties, lipophilicity, and reactivity.[1]

The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H8F2O | PubChem[2] |

| Molecular Weight | 218.20 g/mol | PubChem[2] |

| Monoisotopic Mass | 218.05432120 Da | PubChem |

| CAS Number | 345-71-1 | PubChem[2] |

Synthesis Methodology: Friedel-Crafts Acylation

A primary and effective method for the synthesis of this compound is the Friedel-Crafts acylation.[3] This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[4][5]

Experimental Protocol

While specific reaction conditions can be optimized, a general protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows:

-

Reactant Preparation : In a moisture-free reaction vessel, a mixture of fluorobenzene and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl3), is prepared in a suitable solvent.[5]

-

Acylating Agent Addition : 3-Fluorobenzoyl chloride is slowly added to the cooled reaction mixture. The reaction is typically exothermic, and temperature control is crucial to minimize side reactions.

-

Reaction Progression : The mixture is stirred at a controlled temperature, often ranging from 0°C to room temperature, to allow the acylation to proceed. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, the reaction is carefully quenched by pouring the mixture into ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.

-

Product Extraction : The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.

-

Purification : The combined organic extracts are washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Product Isolation : The crude product is often purified further by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Friedel-Crafts Acylation Workflow for Synthesis.

References

- 1. CAS 345-71-1: this compound [cymitquimica.com]

- 2. This compound | C13H8F2O | CID 520691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 345-71-1 [smolecule.com]

- 4. US5093529A - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Difluorobenzophenone Derivatives (C13H8F2O) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the C13H8F2O difluorobenzophenone scaffold, a compound of significant interest in materials science and medicinal chemistry. This document details the nomenclature, physicochemical properties, synthesis protocols, and spectroscopic data for various difluorobenzophenone derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Isomers of Difluorobenzophenone (C13H8F2O)

The molecular formula C13H8F2O represents several positional isomers of difluorobenzophenone. The location of the two fluorine atoms on the phenyl rings dictates the specific properties and reactivity of each isomer. The table below summarizes the key isomers, their IUPAC names, and CAS numbers for clear identification.

| Isomer | IUPAC Name | CAS Number |

| 2,2'-Difluorobenzophenone | bis(2-fluorophenyl)methanone | 342-23-4 |

| 2,3'-Difluorobenzophenone | (2-fluorophenyl)(3-fluorophenyl)methanone | 58139-11-0 |

| 2,4'-Difluorobenzophenone | (2-fluorophenyl)(4-fluorophenyl)methanone | 342-25-6 |

| 2,5-Difluorobenzophenone | (2,5-difluorophenyl)(phenyl)methanone | 85068-36-6 |

| 2,6-Difluorobenzophenone | (2,6-difluorophenyl)(phenyl)methanone | 59189-51-4 |

| 3,3'-Difluorobenzophenone | bis(3-fluorophenyl)methanone | 345-70-0 |

| 3,4-Difluorobenzophenone | (3,4-difluorophenyl)(phenyl)methanone | 85118-07-6 |

| 3,4'-Difluorobenzophenone | (3-fluorophenyl)(4-fluorophenyl)methanone | 345-71-1 |

| 3,5-Difluorobenzophenone | bis(3,5-difluorophenyl)methanone | Not readily available |

| 4,4'-Difluorobenzophenone | bis(4-fluorophenyl)methanone | 345-92-6 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of each isomer is crucial for their application in research and development. This section provides a comparative summary of available data.

Physical Properties

| Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2'-Difluorobenzophenone | 218.20 | - | 158-159 (8 Torr)[1] |

| 2,3-Difluorobenzophenone | 218.20 | - | 176-178[2] |

| 2,4'-Difluorobenzophenone | 218.20 | - | - |

| 2,5-Difluorobenzophenone | 218.20 | - | 123 (0.3 mmHg)[3] |

| 2,6-Difluorobenzophenone | 218.20 | - | 120 (2 mmHg)[4] |

| 3,3'-Difluorobenzophenone | 218.20 | 59-61 | - |

| 3,4-Difluorobenzophenone | 218.20 | 53-57[5] | - |

| 4,4'-Difluorobenzophenone | 218.20 | 107.5-108.5[6] | 137 (3 mmHg) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of key spectroscopic features for selected difluorobenzophenone isomers.

4,4'-Difluorobenzophenone:

-

¹H NMR (CDCl₃): Chemical shifts for this symmetric molecule are observed in the aromatic region.

-

IR (KBr): Characteristic peaks include a strong carbonyl (C=O) stretch.[7]

-

Mass Spectrometry: The molecular ion peak is readily identifiable, confirming the molecular weight.[8]

2,4'-Difluorobenzophenone:

-

¹H NMR: The spectrum is more complex than that of the 4,4'- isomer due to the asymmetry of the molecule.

-

IR: Similar to other benzophenones, a prominent carbonyl absorption is present.

Experimental Protocols: Synthesis of Difluorobenzophenone Derivatives

The synthesis of difluorobenzophenone isomers is most commonly achieved through Friedel-Crafts acylation. The following protocols provide detailed methodologies for the preparation of key derivatives.

Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

This method involves the reaction of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[6]

Materials:

-

Fluorobenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Toluene for recrystallization

Procedure:

-

A mixture of 4-fluorobenzoyl chloride and fluorobenzene is prepared.

-

Anhydrous aluminum chloride is added portion-wise to the reaction mixture with stirring.

-

The reaction is allowed to proceed, often with gentle heating.

-

After the reaction is complete, the mixture is poured into a solution of concentrated hydrochloric acid in water.

-

The solid product is collected by filtration, dried, and then purified by recrystallization from toluene.

References

- 1. 2,2'-difluorobenzophenone | 342-23-4 [amp.chemicalbook.com]

- 2. 208173-20-0 Cas No. | 2,3-Difluorobenzophenone | Apollo [store.apolloscientific.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,6-DIFLUOROBENZOPHENONE CAS#: 59189-51-4 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. 4,4'-Difluorobenzophenone [webbook.nist.gov]

Solubility Profile of (3-Fluorophenyl)(4-fluorophenyl)methanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (3-Fluorophenyl)(4-fluorophenyl)methanone, a fluorinated benzophenone derivative of interest in pharmaceutical and materials science research. Due to the limited availability of direct solubility data for this specific compound, this document leverages data from its close structural analog, 4,4'-difluorobenzophenone, to provide valuable insights into its expected solubility behavior in common organic solvents. The methodologies for experimental solubility determination are also detailed to enable researchers to perform their own assessments.

Introduction

This compound (CAS 345-71-1) is an aromatic ketone containing two fluorine-substituted phenyl rings.[1][2] The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and solubility.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, formulation development, and material science.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.2 g/mol | [1] |

| Appearance | White crystalline powder (based on analog) | [4][5] |

| Melting Point | 106-109 °C (for 4,4'-difluorobenzophenone) | [4] |

Solubility Data

The solubility of 4,4'-difluorobenzophenone was found to increase with rising temperature in all tested solvents.[6]

Table 1: Solubility of 4,4'-Difluorobenzophenone in Various Organic Solvents at Different Temperatures (Expressed as mole fraction x 10³)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone |

| 293.15 | 1.85 | 2.53 | 3.12 | 2.18 | 3.84 | 15.42 | 25.13 |

| 298.15 | 2.21 | 3.01 | 3.73 | 2.62 | 4.61 | 18.25 | 29.34 |

| 303.15 | 2.63 | 3.58 | 4.45 | 3.14 | 5.51 | 21.51 | 34.11 |

| 308.15 | 3.12 | 4.26 | 5.29 | 3.75 | 6.58 | 25.26 | 39.52 |

| 313.15 | 3.70 | 5.06 | 6.29 | 4.47 | 7.84 | 29.58 | 45.65 |

| 318.15 | 4.38 | 6.01 | 7.47 | 5.32 | 9.33 | 34.54 | 52.59 |

| 323.15 | 5.18 | 7.12 | 8.86 | 6.32 | 11.08 | 40.21 | 60.42 |

| 328.15 | 6.13 | 8.44 | 10.51 | 7.50 | 13.14 | 46.68 | 69.24 |

| 333.15 | 7.26 | 10.00 | 12.46 | 8.90 | 15.58 | 53.99 | 79.15 |

Data extracted from a study on 4,4'-difluorobenzophenone and should be considered as an estimate for this compound.[6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of a compound like this compound.

Gravimetric Method

This method involves measuring the mass of the solute that dissolves in a known mass of solvent to form a saturated solution at a specific temperature.[9][10]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Thermostatic water bath or incubator

-

Vials or flasks with tight-fitting caps

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Preparation: Accurately weigh a specific amount of the solvent into a vial.

-

Equilibration: Add an excess amount of the solid compound to the solvent to create a suspension.[11] Seal the vial and place it in a thermostatic bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant to obtain a clear, saturated solution.[12][13]

-

Analysis: Accurately weigh a portion of the clear saturated solution. Evaporate the solvent in an oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent.

Saturation Shake-Flask (SSF) Method followed by HPLC Analysis

The Saturation Shake-Flask (SSF) method is a gold standard for equilibrium solubility determination.[11]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Equilibration: Add an excess of the solid compound to a known volume of the solvent in a flask. Place the flask in a shaking incubator at a constant temperature for an extended period (e.g., 24-72 hours) to reach equilibrium.[12]

-

Separation: After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.[11]

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered solution with the solvent to a concentration that falls within the calibration range of the HPLC method.

-

HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC to determine the concentration of the compound in the saturated solution.[12]

-

Calculation: The solubility is the concentration of the compound in the undiluted saturated solution.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, primarily through the lens of its close structural analog, 4,4'-difluorobenzophenone. The provided data and experimental protocols offer a valuable resource for researchers and professionals in drug development and materials science, enabling them to make informed decisions regarding solvent selection and to conduct their own solubility assessments. Direct experimental determination of the solubility of this compound is recommended for applications requiring high precision.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 345-71-1: this compound [cymitquimica.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Benzophenone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. pubs.acs.org [pubs.acs.org]

Crystal Structure of (3-Fluorophenyl)(4-fluorophenyl)methanone: A Search for Definitive Crystallographic Data

Despite a comprehensive search of chemical databases and the scientific literature, a definitive, publicly available crystal structure for (3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, could not be located. While information regarding the compound's chemical and physical properties is available, the detailed crystallographic data required for an in-depth technical guide, including unit cell dimensions, bond lengths, bond angles, and the specific experimental protocols for its synthesis and crystallization for structural analysis, remains unpublished or inaccessible in the public domain.

This compound is a halogenated derivative of benzophenone with the chemical formula C₁₃H₈F₂O.[1][2][3] Its molecular weight is approximately 218.20 g/mol .[1] The compound is listed in several chemical databases, which provide computed properties and basic safety information.[1]

While the crystal structures of several related benzophenone derivatives have been determined and published, including (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone and 4,4'-Difluorobenzophenone, this specific isomer with fluorine atoms at the 3 and 4' positions has not been the subject of a detailed crystallographic report.[4][5] Such a report would typically involve the synthesis of the compound, the growth of a single crystal of sufficient quality, and subsequent analysis by X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

The experimental protocol for the synthesis of similar benzophenone derivatives often involves a Friedel-Crafts acylation reaction. For instance, the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone was achieved by reacting 1,2-dimethoxybenzene with 4-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane.[4] A similar approach could theoretically be employed for the synthesis of this compound. Following synthesis, purification and crystallization would be necessary to obtain crystals suitable for X-ray diffraction analysis.

Without access to the crystallographic information file (CIF), it is not possible to generate the requested tables of quantitative data or to provide the specific experimental details of its structure determination. Furthermore, the creation of diagrams illustrating signaling pathways is not applicable in this context as the primary request pertains to the fundamental crystal structure of a small molecule, for which signaling pathway involvement has not been a focus of the literature found.

A logical workflow for determining the crystal structure of this compound would be as follows:

References

- 1. This compound | C13H8F2O | CID 520691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C13H8F2O) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Difluorobenzophenone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of difluorobenzophenone compounds, crucial molecules in the synthesis of high-performance polymers and specialty chemicals. Understanding the thermal properties of these materials is paramount for their effective application in demanding environments, including in the aerospace, electronics, and pharmaceutical industries. This document outlines key thermal parameters, details the experimental methodologies for their determination, and presents logical workflows for thermal analysis.

Core Thermal Properties of Difluorobenzophenone Compounds

Difluorobenzophenone exists in several isomeric forms, with 4,4'-difluorobenzophenone being the most commercially significant. The thermal stability of these compounds is a critical factor in their use as monomers in polymerization reactions, which are often conducted at elevated temperatures. The data presented below summarizes the key thermal and physical properties of difluorobenzophenone isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (Td) |

| 4,4'-Difluorobenzophenone | 345-92-6 | C₁₃H₈F₂O | 218.20 | 102 - 108.5[1] | 137 @ 3 torr[2] | Data not available |

| 3,3'-Difluorobenzophenone | 345-70-0 | C₁₃H₈F₂O | 218.20 | 59 - 61 | 316 | Data not available |

| 2,2'-Difluorobenzophenone | 345-69-7 | C₁₃H₈F₂O | 218.20 | 66 - 68 | Data not available | Data not available |

| 2,4'-Difluorobenzophenone | 340-53-4 | C₁₃H₈F₂O | 218.20 | 33 - 35 | Data not available | Data not available |

Upon thermal decomposition, 4,4'-difluorobenzophenone is expected to generate carbon oxides and hydrogen fluoride[3].

Experimental Protocols for Thermal Analysis

The thermal stability of chemical compounds is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the decomposition temperature and to study the kinetics of degradation.

Methodology:

-

Sample Preparation: A small, representative sample of the difluorobenzophenone compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and heats of fusion.

Methodology:

-

Sample Preparation: A small amount of the difluorobenzophenone sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks. For a crystalline solid like difluorobenzophenone, a sharp endothermic peak corresponds to its melting point. The area under this peak can be used to calculate the enthalpy of fusion.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the thermal stability of difluorobenzophenone compounds.

References

Health and Safety Technical Guide: (3-Fluorophenyl)(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and follow all applicable safety regulations and best practices when handling any chemical. Information for the closely related isomer, 4,4'-Difluorobenzophenone, has been used where specific data for (3-Fluorophenyl)(4-fluorophenyl)methanone is unavailable and is clearly indicated.

Chemical Identification and Properties

This compound is an organic compound with potential applications in pharmaceutical and materials science research.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 3,4'-Difluorobenzophenone | [1] |

| CAS Number | 345-71-1 | [2][3] |

| Molecular Formula | C₁₃H₈F₂O | [2][3] |

| Molecular Weight | 218.20 g/mol | [2] |

| Physical State | Solid (based on related compounds) | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Hazard Identification and Classification

This chemical is classified as a hazardous substance. The following table summarizes its GHS classification.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

Limited toxicological data is available for this compound. The information below is based on the GHS classification and data from the closely related isomer, 4,4'-Difluorobenzophenone.

| Toxicity Data | Value | Species | Note | Reference |

| Acute Oral Toxicity (LD50) | No data available | |||

| Acute Dermal Toxicity (LD50) | No data available | |||

| Acute Inhalation Toxicity (LC50) | No data available | |||

| Intravenous Toxicity (LD50) | 56 mg/kg | Mouse | Data for 4,4'-Difluorobenzophenone | [4] |

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Symptoms of Exposure:

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin Contact: Causes skin irritation, which can include redness, itching, and pain.[2]

-

Eye Contact: Causes serious eye irritation, which can include redness, pain, and watering.[2]

-

Ingestion: May be harmful if swallowed.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the material and place it into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Handling, Storage, and Personal Protection

Handling

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Recommended storage temperature is 2-8°C.[3]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be appropriate. |

Experimental Protocols

Skin Irritation Testing (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation. A general workflow is outlined below.

Caption: Generalized workflow for in vivo skin irritation testing.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage. A generalized workflow is provided below.

References

Methodological & Application

Synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone: An Experimental Protocol for Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone, a valuable diarylketone intermediate for researchers in medicinal chemistry, materials science, and drug development. The synthesis is achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring. This document outlines the detailed methodology, including reaction setup, work-up, and purification, and presents all quantitative data in a clear, tabular format. A visual representation of the experimental workflow is also provided to facilitate ease of understanding and implementation in a laboratory setting.

Introduction

Diarylketones are a pivotal class of compounds in organic synthesis, serving as key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, possesses two fluorine substituents on its phenyl rings, making it an attractive building block for the synthesis of novel fluorinated compounds with potential applications in various fields of chemical research. The presented protocol details a reliable procedure for its preparation using the classical Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Data Presentation

A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Fluorobenzene | C₆H₅F | 96.10 | Colorless liquid | -42 | 85 |

| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | Colorless to yellow liquid | -30 | 189 |

| This compound | C₁₃H₈F₂O | 218.20 | White crystalline powder | N/A | N/A |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

Fluorobenzene (C₆H₅F)

-

3-Fluorobenzoyl chloride (C₇H₄ClFO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath to maintain a low temperature.

-

Addition of Catalyst and Solvent: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (100 mL) under a nitrogen or argon atmosphere to prevent moisture contamination. Stir the suspension.

-

Addition of Acylating Agent: In the dropping funnel, prepare a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

-

Addition of Aromatic Substrate: After the complete addition of the 3-fluorobenzoyl chloride solution, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, while maintaining the temperature at 0-5 °C.

-

Reaction: Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 100 mL of 1M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas may be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M hydrochloric acid (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a white crystalline powder.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the Friedel-Crafts synthesis.

Application Notes and Protocols for (3-Fluorophenyl)(4-fluorophenyl)methanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-difluorobenzophenone, is a fluorinated aromatic ketone. While primarily utilized as a versatile intermediate in the synthesis of polymers, agrochemicals, and other complex organic molecules, its core benzophenone scaffold is a recurring motif in a variety of biologically active compounds.[1][2] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making this compound and its derivatives attractive for investigation in medicinal chemistry.[1] This document outlines potential applications, particularly focusing on the anti-inflammatory properties observed in related benzophenone derivatives, and provides detailed protocols for the synthesis and evaluation of new compounds based on this scaffold.

Potential Applications in Medicinal Chemistry

The benzophenone scaffold has been identified as a "privileged structure" in drug discovery, with derivatives exhibiting a broad range of biological activities. Of particular interest is the anti-inflammatory potential of this class of compounds.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Several studies have demonstrated that derivatives of benzophenone can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3][4][5][6] Specifically, COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies on novel benzophenone derivatives containing a thiazole nucleus have shown their potential to inhibit both COX-1 and COX-2 isoenzymes.[3][4][6] This suggests that the this compound scaffold could serve as a starting point for the design of new selective or dual COX inhibitors with potentially improved therapeutic profiles.

Quantitative Data from Benzophenone Derivatives

| Compound ID | Modification of Benzophenone Scaffold | Biological Target | In Vivo Model | Activity | Reference |

| 2e | Thiazole derivative | COX-1/COX-2 | Croton oil-induced ear edema | Potent edema inhibition | [3] |

| 3a | Thiazole derivative | COX-1/COX-2 | Croton oil-induced ear edema | Potent edema inhibition | [3] |

| 3c | Thiazole derivative | COX-1/COX-2 | Croton oil-induced ear edema | Potent edema inhibition | [3] |

| 12 | 4-Aminobenzophenone derivative | p38α MAP kinase, TNF-α, IL-1β | LPS-stimulated human PBMCs | IC50 = 4 nM (p38α), 4 nM (TNF-α), 14 nM (IL-1β) | [7] |

| 13 | 4-Aminobenzophenone derivative | p38α MAP kinase, TNF-α, IL-1β | LPS-stimulated human PBMCs | IC50 = 10 nM (p38α), 6 nM (TNF-α), 30 nM (IL-1β) | [7] |

| 14 | 4-Aminobenzophenone derivative | p38α MAP kinase, TNF-α, IL-1β | LPS-stimulated human PBMCs | IC50 = 39 nM (p38α), 5 nM (TNF-α), 21 nM (IL-1β) | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

1,2-Difluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1,2-difluorobenzene in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.

-

Continue stirring at 0 °C for 15 minutes.

-

Slowly add benzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: In Vitro COX Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2.

Materials:

-

Synthesized this compound derivatives

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Indomethacin (positive control)

-

Tris-HCl buffer (pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare stock solutions of the test compounds and indomethacin in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the appropriate buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compounds or indomethacin.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37 °C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Visualizations

Signaling Pathway

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Workflow

Caption: Drug Discovery Workflow for Novel Anti-inflammatory Agents.

References

- 1. 3,4-Difluorobenzophenone | 85118-07-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (3-Fluorophenyl)(4-fluorophenyl)methanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is a key organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring two fluorinated phenyl rings attached to a central carbonyl group, imparts desirable properties to target molecules. The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in medicinal chemistry.[2][3] These characteristics are crucial for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 345-71-1 | [2] |

| Molecular Formula | C₁₃H₈F₂O | [2] |

| Molecular Weight | 218.20 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 53 - 57 °C | [1] |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

Applications in Pharmaceutical Synthesis

This compound is a critical precursor in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of kinase inhibitors and other targeted therapies.

Intermediate in the Synthesis of MEK Inhibitor Trametinib

A significant application of derivatives of difluorobenzophenone is in the synthesis of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[4][5] Trametinib is a crucial component in the treatment of various cancers, particularly melanoma with BRAF mutations, as it targets the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[4] The difluorophenyl moiety is a key structural feature of the final drug molecule.

Signaling Pathway of Trametinib

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Trametinib.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its potential application as a pharmaceutical intermediate.

Synthesis of this compound

Two primary methods for the synthesis of this compound are Friedel-Crafts acylation and Suzuki-Miyaura coupling.

This classic method involves the reaction of fluorobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 3-fluorobenzoyl chloride (1.0 eq.) dropwise to the suspension while maintaining the temperature.

-

Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1.0 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.

This modern cross-coupling method offers high yields and milder reaction conditions. It involves the palladium-catalyzed coupling of 4-fluorophenylboronic acid with 3-fluorobenzoyl chloride.

Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-fluorophenylboronic acid (1.2 eq.), 3-fluorobenzoyl chloride (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture to reflux (approximately 80-100°C) and stir for 4-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine.

-